molecular formula C12H13NO2 B3031373 2-(1H-indol-3-yl)-2-methylpropanoic acid CAS No. 2770-92-5

2-(1H-indol-3-yl)-2-methylpropanoic acid

Cat. No. B3031373
CAS RN: 2770-92-5
M. Wt: 203.24 g/mol
InChI Key: FCCAHDWYBGCCMD-UHFFFAOYSA-N
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Description

The compound "2-(1H-indol-3-yl)-2-methylpropanoic acid" is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse pharmacological properties and are present in many drugs and molecules with physiological relevance. The indole moiety is a common structure in compounds that interact with various biological targets, making it a valuable component in medicinal chemistry.

Synthesis Analysis

The synthesis of indole derivatives can be achieved through various methods. For instance, the paper titled "Design and synthesis of 1-indol-1-yl-propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha" describes the synthesis of a series of 1-indol-1-yl-3-phenoxypropan-2-one inhibitors, which are structurally related to "2-(1H-indol-3-yl)-2-methylpropanoic acid" . These compounds were synthesized and evaluated for their inhibitory activity against cytosolic phospholipase A2alpha, showcasing the potential of indole derivatives in therapeutic applications.

Molecular Structure Analysis

The crystal structure of a closely related compound, "(S)-2-amino-3-(1H-indol-3-yl)propanoic acidate," has been determined, providing insights into the molecular geometry of indole derivatives . The indole ring in these compounds is essentially planar, and the crystal structure is stabilized by hydrogen bonds. This information is crucial for understanding the molecular interactions and stability of "2-(1H-indol-3-yl)-2-methylpropanoic acid."

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application in different fields. The stereospecific synthesis of related compounds, such as "3-[(2H-1,2,4-Benzothiadiazine-1,1-dioxide-3-yl)thio]-2-methylpropanoic acids," involves nucleophilic substitution reactions that maintain enantiomeric purity . Additionally, the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, involves electrophilic attack and subsequent introduction of nitrogen . These reactions highlight the versatility and reactivity of indole-based compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives are influenced by their molecular structure. The presence of the indole ring contributes to the compound's aromaticity, which affects its reactivity and interaction with biological targets. The synthesis of "3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acids" in an ionic liquid demonstrates the impact of reaction conditions on the yield and environmental footprint of synthesizing indole derivatives . Understanding these properties is essential for the development of new compounds with desired biological activities.

Future Directions

Future research could focus on the synthesis, molecular structure analysis, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of 2-(1H-indol-3-yl)-2-methylpropanoic acid. Additionally, the biological potential of indole derivatives could be explored further .

properties

IUPAC Name

2-(1H-indol-3-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-12(2,11(14)15)9-7-13-10-6-4-3-5-8(9)10/h3-7,13H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCAHDWYBGCCMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CNC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481471
Record name 2-(1H-Indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-yl)-2-methylpropanoic acid

CAS RN

2770-92-5
Record name 2-(1H-Indol-3-yl)-2-methylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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